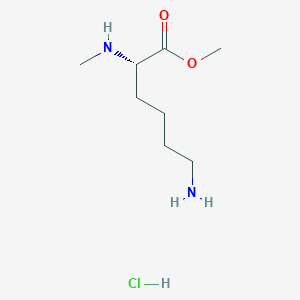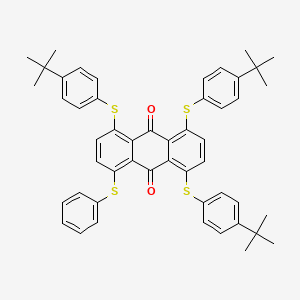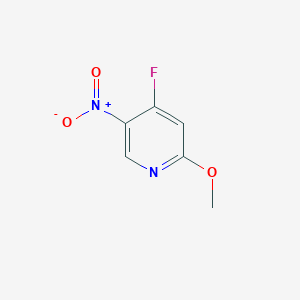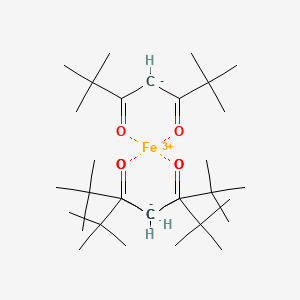
Iron(3+);2,2,6,6-tetramethylheptane-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron(3+);2,2,6,6-tetramethylheptane-3,5-dione, also known as Iron(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate), is a coordination compound where iron is complexed with three molecules of 2,2,6,6-tetramethylheptane-3,5-dione. This compound is often used as a precursor in various chemical processes due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Iron(3+);2,2,6,6-tetramethylheptane-3,5-dione typically involves the reaction of iron(III) chloride with 2,2,6,6-tetramethylheptane-3,5-dione in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or acetone. The mixture is stirred and heated to facilitate the formation of the complex, which is then purified by recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Análisis De Reacciones Químicas
Types of Reactions
Iron(3+);2,2,6,6-tetramethylheptane-3,5-dione undergoes various types of chemical reactions, including:
Oxidation: The iron center can participate in redox reactions, where it can be reduced to iron(II) or oxidized further depending on the reaction conditions.
Substitution: The ligands around the iron center can be substituted with other ligands, leading to the formation of different coordination complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and various ligands for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperatures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iron(II) complexes, while substitution reactions can produce a variety of iron coordination compounds with different ligands .
Aplicaciones Científicas De Investigación
Iron(3+);2,2,6,6-tetramethylheptane-3,5-dione has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Iron(3+);2,2,6,6-tetramethylheptane-3,5-dione involves its ability to form stable coordination complexes with metals. The iron center can participate in various chemical reactions, facilitating the formation of new compounds. The ligands around the iron center can also influence the reactivity and stability of the complex, making it a versatile compound in different applications .
Comparación Con Compuestos Similares
Similar Compounds
Iron(III) acetylacetonate: Similar to Iron(3+);2,2,6,6-tetramethylheptane-3,5-dione, this compound is used as a precursor in various chemical processes.
Iron(III) nitrate: Another iron(III) compound with different ligands, used in different applications.
Iron(III) chloride: A common iron(III) compound used in various chemical reactions.
Uniqueness
This compound is unique due to its stability and the specific properties imparted by the 2,2,6,6-tetramethylheptane-3,5-dione ligands. These ligands provide steric hindrance and electronic effects that influence the reactivity and stability of the iron center, making it suitable for specific applications that other iron(III) compounds may not be able to achieve .
Propiedades
Fórmula molecular |
C33H57FeO6 |
|---|---|
Peso molecular |
605.6 g/mol |
Nombre IUPAC |
iron(3+);2,2,6,6-tetramethylheptane-3,5-dione |
InChI |
InChI=1S/3C11H19O2.Fe/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H,1-6H3;/q3*-1;+3 |
Clave InChI |
AWKCYXFBJHQGBL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Fe+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



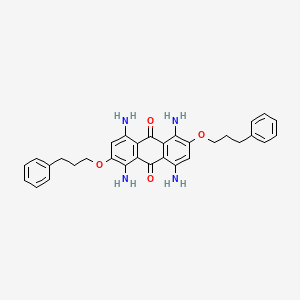
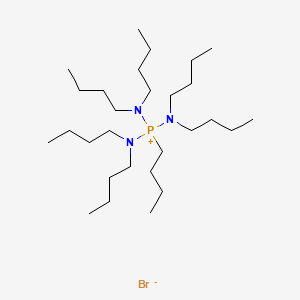
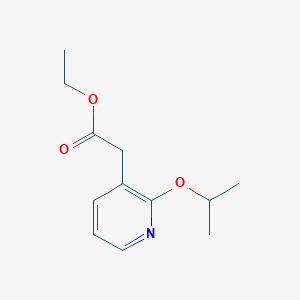
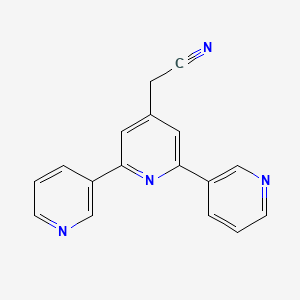
![4,6,10-Trioxa-5-phosphahexacosanoicacid,2-amino-5-hydroxy-11-oxo-8-[(1-oxohexadecyl)oxy]-,5-oxide,sodiumsalt,(2S,8R)-](/img/structure/B13141445.png)
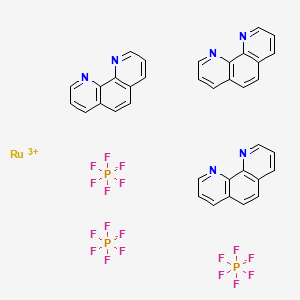
![1-Amino-4-[(1,3-thiazol-2-yl)amino]anthracene-9,10-dione](/img/structure/B13141456.png)
